molecular formula C11H13ClO3 B2410093 Ethyl 2-(5-chloro-2-methoxyphenyl)acetate CAS No. 1050481-78-1

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate

Cat. No.: B2410093
CAS No.: 1050481-78-1
M. Wt: 228.67
InChI Key: LZWYTJLQTXARCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate is an organic compound with the molecular formula C11H13ClO3 It is an ester derivative of phenylacetic acid, characterized by the presence of a chloro and methoxy substituent on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-2-methoxyphenyl)acetate typically involves the esterification of 5-chloro-2-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-2-methoxyphenylacetic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products Formed

    Hydrolysis: 5-chloro-2-methoxyphenylacetic acid and ethanol.

    Reduction: 2-(5-chloro-2-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-2-methoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and methoxy substituents on the aromatic ring can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 2-(5-chloro-2-methoxyphenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-chloro-2-methoxyphenyl)acetate: Similar structure but with the chloro substituent at a different position on the aromatic ring.

    Ethyl 2-(5-bromo-2-methoxyphenyl)acetate: Contains a bromo substituent instead of a chloro group.

    Ethyl 2-(5-chloro-2-hydroxyphenyl)acetate: Contains a hydroxy group instead of a methoxy group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.

Properties

IUPAC Name

ethyl 2-(5-chloro-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-15-11(13)7-8-6-9(12)4-5-10(8)14-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWYTJLQTXARCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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